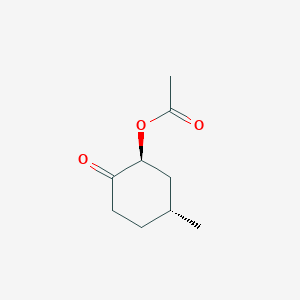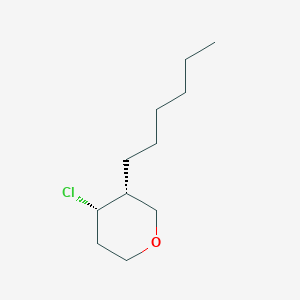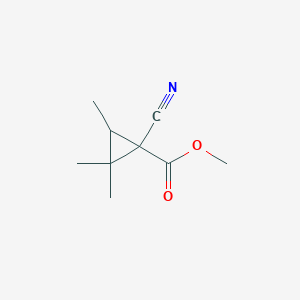
Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring substituted with a cyano group, three methyl groups, and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2,3-trimethylcyclopropanecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the ester. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic or electrophilic interactions, while the ester group can undergo hydrolysis or other reactions. These interactions can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deltamethrin: A pyrethroid ester insecticide with a similar cyclopropane structure.
Cypermethrin: Another pyrethroid insecticide with structural similarities.
Cyhalothrin: A pyrethroid used as a pesticide.
Uniqueness
Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. Its combination of a cyano group and an ester group makes it versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
61149-91-5 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-6-8(2,3)9(6,5-10)7(11)12-4/h6H,1-4H3 |
Clé InChI |
ZTXIGNUEDBCFKN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C1(C#N)C(=O)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
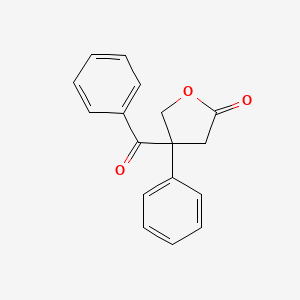
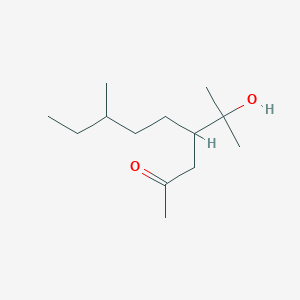
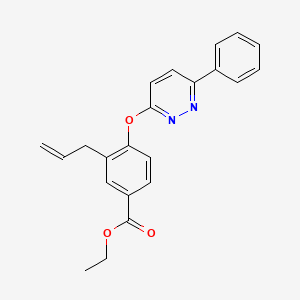
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
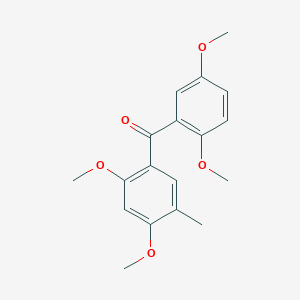
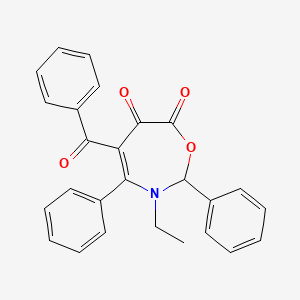
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

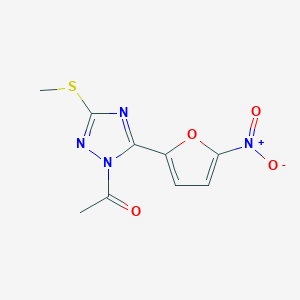
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
